D-(-)-3-Phosphoglyceric acid disodium salt

Catalog No.
S804397
CAS No.
80731-10-8
M.F
C3H5Na2O7P
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-3-Phosphoglyceric acid disodium salt

CAS Number

80731-10-8

Product Name

D-(-)-3-Phosphoglyceric acid disodium salt

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate

Molecular Formula

C3H5Na2O7P

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L

SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Synonyms

D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT;D-3-PHOSPHOGLYCERIC ACID DISODIUM SALT;D-3-Phosphoglyceric acid dissodium salt;D(-)3-PHOSPHOGLYCERIC ACID DISODIUM;(-)-disodium d-3-phosphoglycerate;(-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphat

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Studying Glyceric Acid Phosphorylation:

Researchers have utilized D-(-)-3-Phosphoglyceric acid disodium salt to investigate the process of glyceric acid phosphorylation in aqueous solutions. This research helps us understand the mechanisms and factors influencing this vital step in the conversion of glucose to energy within cells [].

Characterizing Arsenate Reduction:

Studies have employed D-(-)-3-Phosphoglyceric acid disodium salt to characterize a specific type of arsenate reduction process linked to glycolysis. This research contributes to a deeper understanding of how cells manage and potentially detoxify arsenic, a potentially harmful environmental contaminant [].

Investigating Intermediary Metabolism:

D-(-)-3-Phosphoglyceric acid itself, the main component of the disodium salt, serves as a crucial intermediate in the cellular process known as glycolysis. This metabolic pathway breaks down glucose to generate energy (ATP) for various cellular functions. Studying D-(-)-3-Phosphoglyceric acid disodium salt, therefore, provides insights into the regulation and efficiency of this fundamental biological process [, ].

Exploring Serine Biosynthesis:

D-(-)-3-Phosphoglyceric acid also acts as a precursor in the biosynthesis of the essential amino acid serine. Research involving D-(-)-3-Phosphoglyceric acid disodium salt can contribute to understanding the regulation and potential manipulation of serine production within cells [].

D-(-)-3-Phosphoglyceric acid disodium salt is a biochemical compound with the molecular formula C3H5Na2O7P\text{C}_3\text{H}_5\text{Na}_2\text{O}_7\text{P} and a molecular weight of 230.02 g/mol. It is recognized as an important intermediate in the glycolytic pathway, where it plays a crucial role in energy metabolism. The compound appears as a white powder and is soluble in water, with a solubility of approximately 50 mg/mL . Its IUPAC name is disodium (2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate, and it has a CAS number of 80731-10-8 .

Role in Glycolysis:

During glycolysis, PG disodium salt (as 3-PGA) undergoes a series of enzyme-catalyzed reactions. Energy stored in the phosphate group is transferred to ADP to generate ATP. Additionally, the molecule undergoes rearrangement to form phosphoenolpyruvate (PEP), another high-energy intermediate that further contributes to ATP production [].

  • Glycolysis: It is formed from the conversion of glyceraldehyde 3-phosphate and can be further converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.
  • Formation of Serine: This compound serves as a precursor for the synthesis of serine, an amino acid essential for protein synthesis and various metabolic pathways .
  • Phosphorylation Reactions: It can undergo phosphorylation reactions in aqueous solutions, which are critical for various metabolic processes .

D-(-)-3-Phosphoglyceric acid disodium salt exhibits significant biological activity, primarily due to its role in glycolysis and amino acid metabolism. It acts as an intermediate that facilitates energy production through the breakdown of glucose. Additionally, it has been linked to various metabolic pathways involving serine synthesis and is involved in the regulation of cellular energy levels . Studies have also indicated its involvement in glutathione and NAD-dependent arsenate reduction processes, which are relevant to detoxification mechanisms within cells .

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as phosphoglycerate kinase to catalyze the phosphorylation of glyceric acid.
  • Chemical Synthesis: Chemical methods may involve the reaction of glyceric acid with phosphoric acid followed by neutralization with sodium hydroxide to form the disodium salt .
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this compound using genetically modified organisms that express relevant metabolic pathways.

D-(-)-3-Phosphoglyceric acid disodium salt has diverse applications:

  • Biochemical Research: It is widely used in laboratories for studying glycolysis and metabolic pathways.
  • Pharmaceutical Development: The compound serves as a reference standard in drug formulation and development studies.
  • Nutritional Supplementation: Due to its role in energy metabolism, it may be explored for use in dietary supplements aimed at enhancing athletic performance or energy levels .

Studies have shown that D-(-)-3-Phosphoglyceric acid disodium salt interacts with various biomolecules:

  • Enzyme Interactions: It acts as a substrate for several enzymes involved in glycolysis and amino acid metabolism, influencing their activity and regulation.
  • Metabolic Pathway Integration: Its presence affects the flux through metabolic pathways such as glycolysis and gluconeogenesis, demonstrating its importance in cellular metabolism .
  • Toxicological Studies: Research indicates that while it is generally safe, high concentrations may lead to irritant effects, necessitating careful handling in laboratory settings .

D-(-)-3-Phosphoglyceric acid disodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Below are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
L-(-)-Glyceric AcidC3H6O4An enantiomer that does not participate directly in glycolysis but is involved in other metabolic pathways.
2-Phosphoglyceric AcidC3H5O7PDirectly follows D-(-)-3-phosphoglyceric acid in glycolysis; essential for ATP production.
Glyceraldehyde 3-phosphateC3H7O6PA precursor to D-(-)-3-phosphoglyceric acid, playing a critical role in carbohydrate metabolism.

D-(-)-3-Phosphoglyceric acid disodium salt is unique due to its specific role as an intermediate in glycolysis and its function as a precursor for serine synthesis, distinguishing it from other similar compounds that may not share these dual functionalities .

D-(-)-3-Phosphoglyceric acid disodium salt (CAS: 80731-10-8) is the sodium salt form of 3-phosphoglyceric acid (3-PGA), a key glycolytic intermediate. Its molecular formula is C₃H₅Na₂O₇P with a molecular weight of 210.05 g/mol. The compound consists of a 3-carbon glyceric acid backbone with a phosphate group at the C-3 position, stabilized by two sodium ions. This salt form exhibits improved stability and solubility compared to the free acid, making it valuable for biochemical research.

PropertyValue
Chemical NameD-(-)-3-Phosphoglyceric acid disodium salt
CAS Number80731-10-8
Molecular FormulaC₃H₅Na₂O₇P
Molecular Weight210.05 g/mol
IUPAC Name(R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate disodium
SynonymsD-Glycerate 3-phosphate disodium salt, Disodium D-3-phosphoglycerate
Physical StateSolid

The compound is a phosphorylated glyceric acid derivative that functions as an intermediate in glycolysis, gluconeogenesis, and the Calvin cycle. It plays essential roles in central carbon metabolism where it connects glycolysis to multiple biosynthetic pathways, including amino acid synthesis, nucleotide formation, and lipid metabolism. The disodium salt form has been used extensively in research to assess the phosphorylation of glyceric acid in aqueous solutions and characterize the reduction of arseniato dependent on glutathione and NAD linked to glycolysis.

Role in Glycolytic and Gluconeogenic Flux Regulation

In the glycolytic pathway, 3-phosphoglyceric acid (3-PGA) is formed when 1,3-bisphosphoglycerate undergoes dephosphorylation in a reaction catalyzed by phosphoglycerate kinase (PGK). This represents one of the ATP-generating steps in glycolysis, producing 3-PGA and ATP from 1,3-bisphosphoglycerate and ADP. The reverse reaction occurs during gluconeogenesis, where 3-PGA is phosphorylated to 1,3-bisphosphoglycerate while consuming ATP.

Recent research has revealed sophisticated mechanisms by which 3-PGA participates in glycolytic flux regulation. In a groundbreaking study published in 2021, researchers demonstrated that human PGK controls glycolytic flux by sensing the intracellular ATP/ADP ratio through a molecular switching mechanism involving differential binding cooperativities. When the ATP/ADP ratio is high (normal cellular conditions), 3-PGA and ATP exhibit positive binding cooperativity with PGK, which enhances the reverse reaction (gluconeogenesis). Conversely, when the ATP/ADP ratio is low (energy-deficient conditions), 3-PGA and ADP display negative binding cooperativity, promoting the forward glycolytic reaction to generate ATP.

The study further demonstrated that this regulatory mechanism is finely tuned to respond to minute changes in metabolite concentrations within the cell. Since the PGK reaction represents a near-equilibrium step in glycolysis (ΔG ≈ 0), even small changes in free energy of ligand-binding cooperativities (ΔΔG ≈ -0.8 to 2.1 kJ/mol) can significantly influence glycolytic flux. This reveals how 3-PGA participates in a sophisticated molecular mechanism that allows cells to rapidly adapt glycolytic flux in response to changing energy demands.

Beyond its interaction with PGK, 3-PGA also functions as an allosteric activator of pyruvate kinase in certain organisms. This provides an additional layer of glycolytic regulation, allowing for coordinated control of flux through multiple steps of the pathway simultaneously. Such allosteric regulation helps maintain metabolic homeostasis by ensuring that glycolytic flux remains responsive to cellular energy status.

Interface with Calvin-Benson Cycle Dynamics in Phototrophs

In photosynthetic organisms, 3-phosphoglyceric acid serves as a critical intermediate in the Calvin-Benson cycle, the process by which carbon dioxide is fixed into organic compounds. When RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzes the carboxylation of ribulose-1,5-bisphosphate, the immediate product is an unstable 6-carbon intermediate that rapidly hydrolyzes to yield two molecules of 3-PGA.

In the Calvin cycle, 3-PGA undergoes a series of transformations that involve phosphoglycerate kinase. Unlike its role in glycolysis, PGK in photosynthetic organisms primarily catalyzes the phosphorylation of 3-PGA, producing 1,3-bisphosphoglycerate (1,3-BPG) and ADP. This reaction requires ATP, which is supplied by the light-dependent reactions of photosynthesis. The 1,3-BPG is subsequently reduced to glyceraldehyde 3-phosphate (G3P), which can be used to regenerate ribulose-1,5-bisphosphate or diverted to produce glucose and other carbohydrates.

The dynamics of 3-PGA in the Calvin cycle are particularly interesting because they represent a point of metabolic regulation that responds to light conditions. In the dark, the activity of several Calvin cycle enzymes, including those involved in 3-PGA metabolism, is downregulated through various mechanisms including redox regulation and reversible protein phosphorylation. This prevents futile cycling and conserves energy when photosynthesis is not active.

Furthermore, the concentration of 3-PGA relative to other Calvin cycle intermediates serves as an important indicator of photosynthetic efficiency. An accumulation of 3-PGA can signal limitations in reductive power (NADPH) or ATP, while depletion may indicate limitations in carbon fixation. By monitoring 3-PGA levels and its conversion to downstream metabolites, plants can adjust their photosynthetic machinery to optimize carbon assimilation under varying environmental conditions.

Metabolic Coupling to Serine Biosynthesis Pathway

One of the most significant roles of 3-phosphoglyceric acid outside of core energy metabolism is its function as the initiating substrate for serine biosynthesis. The phosphorylated pathway of serine biosynthesis begins with 3-PGA and represents the primary route for de novo serine production in most organisms except plants, which possess multiple synthetic pathways.

The committed step in this pathway is catalyzed by phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PGA to 3-phosphohydroxypyruvate using NAD+ as a cofactor. This reaction diverts carbon flux from glycolysis toward amino acid synthesis and connects glucose metabolism to protein synthesis. PHGDH works via an induced fit mechanism, with multiple cationic residues in its active site stabilizing the transition state of the reaction between the negatively charged 3-PGA substrate and NAD+.

The regulation of this pathway is sophisticated, with feedback inhibition by the end product L-serine. This allosteric regulation ensures that the flux through the pathway is carefully controlled, preventing excessive diversion of 3-PGA from glycolysis when serine levels are sufficient. The PHGDH enzyme exhibits cooperative behavior in response to serine binding, with structural studies revealing that the enzyme exists as a tetramer with "half-of-the-sites" activity, meaning that only two of the four subunits are catalytically active at any given time.

Recent research has uncovered surprising connections between PHGDH activity and nucleotide metabolism. A 2018 study demonstrated that PHGDH is required to maintain nucleotide synthesis by supporting central carbon metabolism. Inhibition of PHGDH induces alterations in nucleotide metabolism that are independent of serine utilization for nucleotide synthesis. These changes result from disruption of mass balance within central carbon metabolism, simultaneously affecting both the pentose phosphate pathway and the tricarboxylic acid cycle.

This metabolic coupling has significant implications for cellular physiology and disease. PHGDH deficiencies are associated with severe neurological disorders, including congenital microcephaly, psychomotor retardation, and intractable seizures. Conversely, PHGDH overexpression and increased activity are linked to certain cancers, particularly breast cancer, suggesting that enhanced capacity to divert carbon from glycolysis may support rapid cell proliferation.

The critical importance of 3-PGA in serine biosynthesis has made PHGDH an attractive target for therapeutic intervention. In 2016, researchers identified a small molecule inhibitor of PHGDH called CBR-5884, which binds to an allosteric site and disrupts the enzyme's tetrameric structure. This discovery opens avenues for targeting serine biosynthesis in diseases characterized by dysregulated PHGDH activity.

Phosphoglycerate Kinase Substrate Specificity

Phosphoglycerate kinase (PGK) catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine diphosphate (ADP), producing 3-phosphoglycerate (3-PGA) and adenosine triphosphate (ATP). This reaction is a key ATP-generating step in glycolysis and operates under strict substrate specificity governed by structural and electrostatic factors.

PGK exhibits broad nucleotide specificity, accommodating adenosine, cytidine, and inosine triphosphates, though adenosine derivatives show the highest catalytic efficiency [1]. The enzyme’s active site contains a conserved binding pocket that recognizes the adenine moiety of ADP through hydrogen bonding with residues such as aspartate and arginine [2]. Magnesium ions (Mg²⁺) are essential cofactors, neutralizing negative charges on the phosphate groups of ADP and 1,3-BPG to enable nucleophilic attack [2].

Substrate binding is further modulated by anions such as sulfate, citrate, and phosphate, which activate PGK at low concentrations by stabilizing the closed conformation of the enzyme [1] [3]. Conversely, high Mg²⁺ concentrations non-competitively inhibit PGK, likely by disrupting the optimal positioning of substrates [1]. Structural studies of Trypanosoma brucei PGK reveal that domain closure brings the γ-phosphate of ADP within 3.2 Å of the 1-phosphate of 1,3-BPG, facilitating an in-line SN2 phosphoryl transfer mechanism [2] [3].

Table 1: Substrate Specificity Determinants of Phosphoglycerate Kinase

FactorRole in CatalysisSource
Mg²⁺ ionsNeutralize phosphate charges; enable nucleophilic attack [1] [2]
Adenine recognitionHydrogen bonding with aspartate/arginine residues [2]
Anionic activatorsStabilize closed conformation (e.g., sulfate, citrate) [1] [3]
Domain closureReduces distance between ADP and 1,3-BPG for phosphoryl transfer [3]

Conformational Dynamics of Phosphoglycerate Kinase During Phosphotransfer

PGK undergoes large-scale conformational changes during catalysis, transitioning from an open, substrate-free state to a closed, catalytically active state. In the open conformation, the N-terminal (nucleotide-binding) and C-terminal (1,3-BPG-binding) domains are separated by a 15 Å cleft [3]. Substrate binding induces a hinge-bending motion that closes this cleft, positioning the γ-phosphate of ADP adjacent to the 1-phosphate of 1,3-BPG.

Crystallographic studies of Trypanosoma brucei PGK in complex with 3-PGA and ADP demonstrate that domain closure is driven by synergistic substrate-induced effects [3]. The 1,3-BPG substrate stabilizes the C-terminal domain via electrostatic interactions with lysine and arginine residues, while ADP binding reorganizes the N-terminal domain through contacts with a conserved glycine-rich loop [2] [3]. This cooperative mechanism ensures precise alignment of reactive groups, reducing the activation energy for phosphotransfer.

The closed conformation also excludes water from the active site, preventing hydrolytic side reactions. Mutational analyses show that disrupting hinge residues (e.g., glycine 378 in human PGK1) abolishes activity by impeding domain movement [1]. These dynamics are conserved across species, underscoring their critical role in PGK’s catalytic cycle.

Phosphoglycerate Dehydrogenase–Catalyzed Oxidation: Dehydrogenase vs. Transhydrogenase Activities

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-PGA to 3-phosphohydroxypyruvate (3-PHP), the committed step in serine biosynthesis. This reaction typically proceeds via dehydrogenase activity, transferring a hydride from 3-PGA to nicotinamide adenine dinucleotide (NAD⁺) to produce NADH [4]. However, under nutrient stress, PHGDH exhibits transhydrogenase activity, oxidizing malate to oxaloacetate while reducing NADP⁺ to NADPH [5].

Dehydrogenase Activity:
In its canonical role, PHGDH binds 3-PGA and NAD⁺ in a deep cleft lined with cationic residues (e.g., arginine 135 and lysine 220 in E. coli PHGDH), which stabilize the negatively charged substrate [4]. The reaction proceeds through an induced-fit mechanism: 3-PGA binding triggers a 12° rotation of the substrate-binding domain, positioning the α-carbon of 3-PGA 3.8 Å from the C4 of NAD⁺’s nicotinamide ring [4] [6]. Hydride transfer occurs with inversion of configuration at the α-carbon, producing 3-PHP and NADH [4].

Transhydrogenase Activity:
Under glucose restriction, PHGDH is phosphorylated by AMP-activated protein kinase (AMPK) at serine 55, enhancing its affinity for malate [5]. This post-translational modification reorients the active site to accommodate malate, enabling the enzyme to oxidize malate to oxaloacetate while transferring electrons to NADP⁺ [5]. Structural studies reveal that phosphorylation induces a conformational shift in the regulatory domain, exposing a cryptic binding pocket for malate [6].

Table 2: Comparison of PHGDH Catalytic Activities

FeatureDehydrogenase ActivityTranshydrogenase Activity
Substrate3-PhosphoglycerateMalate
CofactorNAD⁺NADP⁺
RegulationAllosteric inhibition by L-serineAMPK-mediated phosphorylation (Ser55)
Biological RoleSerine biosynthesisNADPH production under stress
Structural ChangeDomain rotation to close active siteRegulatory domain rearrangement

Appearance

A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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